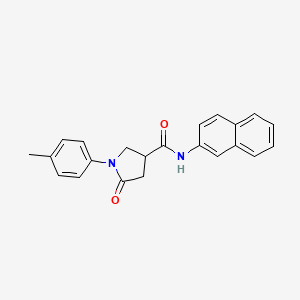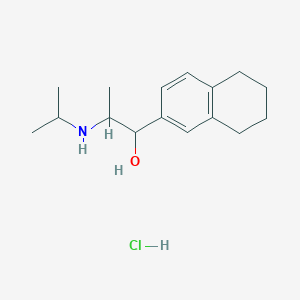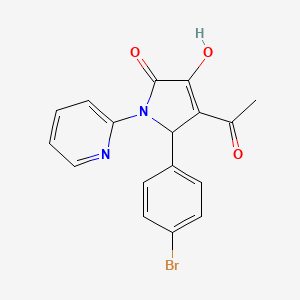![molecular formula C17H19BrO3 B4888573 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various diseases and conditions.
作用機序
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist. It binds to and activates the β3-adrenergic receptors, which are primarily located in adipose tissue and skeletal muscle. Activation of these receptors leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle.
Biochemical and Physiological Effects:
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has several biochemical and physiological effects. It increases lipolysis in adipose tissue, leading to the release of free fatty acids into the bloodstream. It also increases glucose uptake and energy expenditure in skeletal muscle, which may help in the treatment of type 2 diabetes and obesity. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. However, one limitation of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is its relatively low potency compared to other β3-adrenergic receptor agonists. This may require higher concentrations of the drug to achieve the desired effects, which could lead to potential toxicity issues.
将来の方向性
There are several future directions for research on 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is in the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to determine the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. Finally, there is potential for the use of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in the treatment of other diseases and conditions, such as inflammatory diseases and certain types of cancer.
Conclusion:
In conclusion, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist that has potential use in the treatment of obesity, diabetes, and other diseases and conditions. Its mechanism of action involves activation of the β3-adrenergic receptor, which leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle. While there are advantages to using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments, there are also limitations, such as its relatively low potency. Future research directions include the development of more potent and selective β3-adrenergic receptor agonists and further studies on the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene.
合成法
The synthesis of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps. The first step is the synthesis of 2-bromophenol, which is then reacted with propylene oxide to form 3-(2-bromophenoxy)propylene oxide. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to form 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential use in treating various diseases and conditions. One of the most promising applications of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is in the treatment of obesity and diabetes. Studies have shown that 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can increase insulin sensitivity and improve glucose uptake in skeletal muscle, which may help in the treatment of type 2 diabetes. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to increase energy expenditure and reduce body weight in animal models of obesity.
特性
IUPAC Name |
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBCZOMBPEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)



![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)